molecular formula C21H22N4O4 B2898446 3,5-dimethoxy-N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzamide CAS No. 946272-51-1

3,5-dimethoxy-N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzamide

Cat. No. B2898446
M. Wt: 394.431
InChI Key: SUCWHWXPOVQQDC-UHFFFAOYSA-N
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Description

3,5-dimethoxy-N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzamide is a synthetic compound that has a range of properties and applications in scientific research1. It is related to 3,4-Dimethoxyphenethylamine, a major human neurotransmitter dopamine where the 3- and 4-position hydroxy groups have been replaced with methoxy groups2.



Synthesis Analysis

The synthesis of this compound is not explicitly mentioned in the available resources. However, similar benzamide compounds have been synthesized starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives3.



Molecular Structure Analysis

The molecular weight of 3,5-dimethoxy-N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzamide is 394.4311. The exact molecular structure is not provided in the available resources.



Chemical Reactions Analysis

Specific chemical reactions involving this compound are not detailed in the available resources. However, it is known that it has a range of properties and applications in scientific research1.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not detailed in the available resources. However, its molecular weight is 394.4311.


Safety And Hazards

The safety and hazards associated with this compound are not detailed in the available resources.


properties

IUPAC Name

3,5-dimethoxy-N-[4-[(6-methoxy-2-methylpyrimidin-4-yl)amino]phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O4/c1-13-22-19(12-20(23-13)29-4)24-15-5-7-16(8-6-15)25-21(26)14-9-17(27-2)11-18(10-14)28-3/h5-12H,1-4H3,(H,25,26)(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUCWHWXPOVQQDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)OC)NC2=CC=C(C=C2)NC(=O)C3=CC(=CC(=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-dimethoxy-N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzamide

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